![molecular formula C10H14ClNO2S B1399880 Ethyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate hydrochloride CAS No. 1211511-50-0](/img/structure/B1399880.png)
Ethyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate hydrochloride
Overview
Description
Ethyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate hydrochloride is a chemical compound with the empirical formula C9H14ClNS . It is a solid substance . This compound is used as an intermediate in the synthesis of the antiplatelet drug clopidogrel .
Molecular Structure Analysis
The molecular structure of this compound includes a thieno[3,2-c]pyridine ring, which is a bicyclic structure consisting of a thiophene ring fused with a pyridine ring . The compound also contains an ethyl ester functional group .Physical And Chemical Properties Analysis
This compound has a molecular weight of 203.73 . It is a solid substance . The InChI key of the compound is UDOHOSQYCAIDMR-UHFFFAOYSA-N .Scientific Research Applications
Antibacterial Activity
Some derivatives of tetrahydrothieno pyridines have shown significant antibacterial activity against certain bacteria strains at specific concentrations .
Pharmaceutical Intermediate
This compound is used as an intermediate in the synthesis of Clopidogrel and Prasugrel, which are antiplatelet medications .
Pharmaceutical Testing
It is also available for purchase for pharmaceutical testing, indicating its use in research and development within the pharmaceutical industry .
Mechanism of Action
Target of Action
Ethyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate hydrochloride is primarily used as an intermediate in the synthesis of anti-thrombotic drugs
Mode of Action
It is known to be a key intermediate in the synthesis of anti-thrombotic drugs .
Biochemical Pathways
As an intermediate in the synthesis of anti-thrombotic drugs, it may indirectly influence the biochemical pathways related to blood clotting and platelet aggregation .
Result of Action
The anti-thrombotic drugs it helps synthesize can prevent blood clots and reduce the risk of heart attacks and strokes .
Action Environment
The action environment of Ethyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate hydrochloride is typically a laboratory setting, where it is used as an intermediate in the synthesis of other compounds . Its stability and efficacy can be influenced by factors such as temperature, pH, and the presence of other chemicals .
properties
IUPAC Name |
ethyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S.ClH/c1-2-13-10(12)9-5-7-6-11-4-3-8(7)14-9;/h5,11H,2-4,6H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHBGAJBEGRRERX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(S1)CCNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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